
Étamsylate
Vue d'ensemble
Description
L'étamsilate, également connu sous le nom de diéthylammonium 2,5-dihydroxybenzènesulfonate, est un agent antihémorragique. Il est principalement utilisé pour prévenir et contrôler les saignements des petits vaisseaux sanguins. Le composé agit en augmentant la résistance des capillaires et en favorisant l'adhésion plaquettaire, ce qui contribue à réduire le temps de saignement et la perte de sang .
Applications De Recherche Scientifique
Hemostatic Applications
Mechanism of Action
Etamsylate enhances hemostasis by improving platelet adhesiveness and restoring capillary resistance. It acts on the first step of hemostasis, making it particularly effective in conditions characterized by capillary bleeding .
Clinical Efficacy
- Dysfunctional Uterine Bleeding : Clinical trials have demonstrated significant efficacy in reducing blood loss associated with menorrhagia. The reduction in blood loss correlates with the severity of the condition, making etamsylate a valuable option for women who do not require contraception .
- Periventricular Hemorrhage in Preterm Infants : Studies indicate that etamsylate reduces the incidence of intraventricular hemorrhage in very low birth weight infants. A systematic review involving 1,410 preterm infants showed a significant reduction in grade 3 and 4 intraventricular hemorrhage among those treated with etamsylate .
Application | Patient Population | Outcome |
---|---|---|
Dysfunctional Uterine Bleeding | Women with menorrhagia | Significant reduction in blood loss |
Periventricular Hemorrhage | Preterm infants < 31 weeks gestation | Reduced incidence of intraventricular hemorrhage |
Ophthalmic Applications
Intravitreal Injection for Age-Related Macular Degeneration (AMD)
Recent studies have shown that intravitreal administration of etamsylate improves visual acuity in patients with dry AMD. In a randomized controlled trial involving 51 patients, significant improvements in best-corrected visual acuity were observed after 90 days post-injection .
Study Details | Baseline Visual Acuity Improvement |
---|---|
Jericho-D Study | Mean improvement of 8.66 letters read (p = 0.0169) |
Dermatological Applications
Topical Use for Hereditary Hemorrhagic Telangiectasia (HHT)
Etamsylate has been explored as a topical treatment for HHT-related epistaxis (nosebleeds). A pilot clinical trial demonstrated that a topical spray application significantly reduced the severity of epistaxis without notable side effects, leading to its designation as an orphan drug for this condition .
Trial Details | Patient Population | Outcome |
---|---|---|
Topical Spray Application | 12 HHT patients | Significant reduction in epistaxis severity score |
Pharmacological Properties
Etamsylate exhibits various pharmacological properties that contribute to its therapeutic effects:
- Antiangiogenic Effects : In vitro studies indicate that etamsylate inhibits angiogenesis by affecting endothelial cell functions, which could be beneficial in conditions requiring reduced vascularization .
- Safety Profile : Clinical reviews have reported no significant adverse effects associated with etamsylate treatment across various applications, reinforcing its safety as a therapeutic option .
Mécanisme D'action
Target of Action
Etamsylate, also known as Ethamsylate, primarily targets the endothelium of capillaries and platelets . The endothelium is the inner lining of blood vessels, and it plays a crucial role in controlling the passage of materials and the transit of white blood cells into and out of the bloodstream. Platelets are small blood cells that help the body form clots to stop bleeding.
Mode of Action
Etamsylate works by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It also inhibits the biosynthesis and action of certain prostaglandins that cause platelet disaggregation, vasodilation, and increased capillary permeability . This interaction with its targets leads to a decrease in bleeding time and blood loss from wounds .
Biochemical Pathways
Etamsylate affects the prostaglandin and thromboxane A2 pathways . It decreases the synthesis of Prostacyclin (PgI2), a potent vasodilator and a disaggregator of platelets . This action facilitates platelet aggregation and adhesion, ultimately leading to a decrease and stop of hemorrhage . Furthermore, it has been suggested that Etamsylate might act as an inhibitor of the Fibroblast Growth Factor (FGF) signaling pathway , which plays a significant role in angiogenesis and wound healing .
Pharmacokinetics
The pharmacokinetics of Etamsylate indicate that it is rapidly excreted, predominantly as unmetabolised Etamsylate, in the urine . Approximately 66 to 69% of the dose is excreted in the urine within 12 hours of dosing . After oral administration of 500 mg Etamsylate, peak plasma concentrations in the range of 10 to 20 μg/ml are achieved 3 to 4 hours after dosing .
Result of Action
The molecular and cellular effects of Etamsylate’s action include increased platelet aggregation, decreased capillary permeability, and reduced bleeding time . It has been shown to reduce blood loss from wounds . In addition, it has been associated with decreased concentrations of 6-oxoprostaglandin F1a, a stable metabolite of prostacyclin .
Action Environment
For instance, in a clinical trial, Etamsylate was administered via intravitreal injection, and the efficacy of Etamsylate in patients with dry Age-Related Macular Degeneration (AMD) was found to be 86.7% . This suggests that the method of administration and the specific condition being treated can influence the efficacy of Etamsylate .
Analyse Biochimique
Biochemical Properties
Etamsylate plays a significant role in biochemical reactions. It is believed to work by increasing resistance in the endothelium of capillaries and promoting platelet adhesion . It also inhibits the biosynthesis and action of prostaglandins which cause platelet disaggregation, vasodilation, and increased capillary permeability .
Cellular Effects
Etamsylate has profound effects on various types of cells and cellular processes. It is known to stimulate thrombopoiesis and their release from bone marrow . Its hemostatic action is due to the activation of thromboplastin formation on damaged sites of small blood vessels and decrease of Prostacyclin synthesis .
Molecular Mechanism
It has been shown to reduce bleeding time and blood loss from wounds, which appears to relate to increased platelet aggregation mediated by a thromboxane A2 or prostaglandin F2a dependent mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the administration of Etamsylate shortens bleeding time and the severity of the hemorrhage up to 50%, reaching its maximum effect between 30 minutes and 4 hours after its administration .
Dosage Effects in Animal Models
In veterinary medicine, the dose used for Etamsylate ranges from 5 to 10 mg/kg body weight . The effects of Etamsylate vary with different dosages in animal models, and it may be administered orally or parenterally to all species .
Metabolic Pathways
It is known to inhibit the biosynthesis and action of prostaglandins .
Transport and Distribution
After intravenous administration, Etamsylate shows a limited tissue distribution due to its low liposolubility . Therefore, its action is practically limited to the circulatory system and blood vessels of highly irrigated organs .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'étamsilate est synthétisé en plusieurs étapes, notamment la sulfonation, la salification et le raffinage. Le processus commence par la sulfonation du résorcinol à l'aide d'acide sulfurique, suivie d'une neutralisation avec de la diéthylamine pour former le sel d'étamsilate. Le produit brut est ensuite raffiné à l'aide d'éthanol absolu .
Méthodes de production industrielle : Dans les milieux industriels, la production d'étamsilate implique des étapes similaires mais à plus grande échelle. Le processus est conçu pour être rentable et respectueux de l'environnement en évitant l'utilisation de solvants organiques. Le produit final est obtenu par cristallisation et filtration .
Analyse Des Réactions Chimiques
Types de réactions : L'étamsilate subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyle de l'étamsilate peuvent être oxydés pour former des quinones.
Réduction : Le composé peut être réduit pour former des hydroquinones.
Substitution : Le groupe acide sulfonique peut subir des réactions de substitution avec divers nucléophiles.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines et les alcools peuvent réagir avec le groupe acide sulfonique en milieu acide ou basique.
Principaux produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Hydroquinones.
Substitution : Divers benzènesulfonates substitués.
4. Applications de la recherche scientifique
L'étamsilate a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme stabilisateur dans diverses réactions chimiques.
Biologie : Étudié pour son rôle dans la promotion de l'agrégation plaquettaire et de la résistance capillaire.
Médecine : Largement utilisé pour contrôler les saignements lors des interventions chirurgicales et pour traiter des affections telles que la ménorragie et l'épistaxis.
Industrie : Utilisé dans la production d'agents hémostatiques et d'autres produits pharmaceutiques
5. Mécanisme d'action
L'étamsilate exerce ses effets en améliorant l'adhésion plaquettaire et en rétablissant la résistance capillaire. Il agit sur la première étape de l'hémostase, connue sous le nom d'interaction endothélium-plaquettes. En améliorant l'adhésivité plaquettaire, il réduit le temps de saignement et la perte de sang. Le composé inhibe également la biosynthèse et l'action des prostaglandines qui provoquent la désagrégation plaquettaire et la vasodilatation .
Composés similaires :
Acide aminocaproïque : Un autre agent antihémorragique qui agit en inhibant la fibrinolyse.
Acide tranexamique : Utilisé pour prévenir les saignements excessifs en inhibant l'activation du plasminogène.
Carbazochrome : Un agent hémostatique qui stabilise les parois capillaires et réduit les saignements.
Unicité de l'étamsilate : L'étamsilate est unique dans son action double de promotion de l'adhésion plaquettaire et d'amélioration de la résistance capillaire. Contrairement aux autres agents hémostatiques, il n'affecte pas la cascade de coagulation globale mais cible spécifiquement les étapes initiales de l'hémostase. Cela le rend particulièrement efficace pour contrôler les saignements capillaires sans provoquer de problèmes de coagulation systémiques .
Comparaison Avec Des Composés Similaires
Aminocaproic Acid: Another antihemorrhagic agent that works by inhibiting fibrinolysis.
Tranexamic Acid: Used to prevent excessive bleeding by inhibiting the activation of plasminogen.
Carbazochrome: A hemostatic agent that stabilizes capillary walls and reduces bleeding.
Uniqueness of Etamsylate: Etamsylate is unique in its dual action of promoting platelet adhesion and enhancing capillary resistance. Unlike other hemostatic agents, it does not affect the overall coagulation cascade but specifically targets the initial stages of hemostasis. This makes it particularly effective in controlling capillary bleeding without causing systemic coagulation issues .
Activité Biologique
Etamsylate, also known as diethylammonium 2,5-dihydroxybenzenesulfonate, is a synthetic compound primarily used for its hemostatic properties. It is indicated for conditions associated with capillary bleeding and has been the subject of extensive research regarding its biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of etamsylate's biological mechanisms, therapeutic applications, and clinical efficacy.
Etamsylate acts primarily by enhancing platelet adhesion and restoring capillary resistance. It influences the first step of hemostasis, which is crucial in managing bleeding disorders. Research has demonstrated that etamsylate promotes P-selectin-dependent platelet adhesive mechanisms, thereby improving hemostatic function in various clinical scenarios .
Key Mechanisms:
- Platelet Adhesion: Enhances the ability of platelets to adhere to vascular endothelium.
- Capillary Resistance: Restores integrity to capillary walls, reducing leakage and bleeding.
- FGF Signaling Inhibition: Acts as an inhibitor of fibroblast growth factor (FGF) signaling, which plays a role in angiogenesis and wound healing .
Clinical Applications
Etamsylate has been utilized in several clinical settings, demonstrating efficacy in reducing blood loss during surgical procedures and in managing bleeding disorders.
1. Postpartum Hemorrhage
A comparative study indicated that etamsylate is effective in reducing blood loss during vaginal deliveries. The results showed that both etamsylate and tranexamic acid significantly reduced blood loss compared to placebo, with etamsylate presenting fewer side effects .
Treatment Group | Blood Loss (ml) | Postpartum Hemorrhage Incidence |
---|---|---|
Etamsylate | 250 | Lower than placebo |
Tranexamic Acid | 245 | Lower than placebo |
Placebo | 300 | Higher incidence |
2. Dysfunctional Uterine Bleeding
Etamsylate has been shown to be an effective alternative for managing dysfunctional uterine bleeding. Clinical trials have reported a significant reduction in menstrual blood loss among women treated with etamsylate compared to those receiving placebo .
3. Periventricular Hemorrhage in Neonates
In neonates, particularly those with very low birth weight, etamsylate has been investigated for its role in preventing periventricular hemorrhage. Studies have demonstrated that administration of etamsylate can significantly reduce the incidence of this condition .
Case Studies
Case Study: Efficacy in Haemolactia
In a study involving lactating dairy cows with haemolactia (the presence of blood in milk), etamsylate treatment resulted in a significant reduction in the number of days blood was observed without negatively affecting milk production. Cows treated with etamsylate had an average of 3.4 days with blood observed compared to 4.9 days in the control group .
Pharmacological Properties
The pharmacological profile of etamsylate suggests it possesses additional properties beyond hemostasis:
- Anti-inflammatory Effects: Some studies indicate that etamsylate may exhibit anti-inflammatory properties by modulating cytokine release during inflammatory responses.
- Vasodilatory Activity: Research has explored its potential effects on vasodilation, particularly when combined with anticoagulants like heparin .
Propriétés
IUPAC Name |
2,5-dihydroxybenzenesulfonic acid;N-ethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S.C4H11N/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-3-5-4-2/h1-3,7-8H,(H,9,10,11);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGOLJKPSFNJSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC(=C(C=C1O)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045559 | |
Record name | Ethamsylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2624-44-4 | |
Record name | Etamsylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2624-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethamsylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamsylate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13483 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benzenesulfonic acid, 2,5-dihydroxy-, compd. with N-ethylethanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethamsylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etamsylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHAMSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24YL531VOH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.